Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester
Description
Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester is a structurally complex carbamate derivative characterized by its stereochemically defined cyclohexenyl core and multifunctional substituents . Key structural features include:
- Cyclohexenyl backbone: A 3-cyclohexen-1-yl ring with (1S,5R,6R) stereochemistry, critical for spatial orientation and biological interactions.
- tert-Butoxycarbonyl (Boc) amino group: Provides steric bulk and alkaline stability . Hydroxyl group (OH): Facilitates hydrogen bonding and derivatization. Phenylmethyl ester: Modulates lipophilicity and enzymatic hydrolysis susceptibility.
The compound’s stereochemistry and functional array suggest applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation, though explicit biological data remain under investigation .
Properties
Molecular Formula |
C20H25N3O5 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
benzyl N-[(1S,5R,6R)-3-cyano-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)23-17-15(9-14(11-21)10-16(17)24)22-18(25)27-12-13-7-5-4-6-8-13/h4-8,10,15-17,24H,9,12H2,1-3H3,(H,22,25)(H,23,26)/t15-,16+,17+/m0/s1 |
InChI Key |
VDUWSSFFENPKFD-GVDBMIGSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H](CC(=C[C@H]1O)C#N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC(=CC1O)C#N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps, including the protection of functional groups, formation of the carbamic acid derivative, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Ester and Carbamate Hydrolysis
The phenylmethyl ester and tert-butoxycarbamate (Boc) groups undergo hydrolysis under acidic or basic conditions:
Hydrolysis kinetics depend on steric hindrance from the Boc group, with tert-butyl providing stability under mild basic conditions.
Cyano Group Reactivity
The cyano (-CN) group participates in nucleophilic additions and reductions:
| Reaction Type | Conditions | Products | Selectivity Notes |
|---|---|---|---|
| Nucleophilic Addition | NH<sub>2</sub>OH·HCl, EtOH, reflux | Hydroxamic acid derivative | pH-dependent (optimal pH 4–5) |
| Reduction | H<sub>2</sub>/Raney Ni (50 psi, 80°C) | Primary amine | Stereospecific at C3 position |
| Grignard Reaction | CH<sub>3</sub>MgBr, THF, −78°C | Ketone after hydrolysis | Limited by cyclohexene ring strain |
The electron-withdrawing nature of the cyano group enhances electrophilicity at C3, favoring nucleophilic attacks.
Hydroxyl Group Transformations
The secondary alcohol at C5 undergoes dehydration and oxidation:
| Reaction | Conditions | Products | Byproducts |
|---|---|---|---|
| Acid-Catalyzed Dehydration | H<sub>2</sub>SO<sub>4</sub>, toluene, 110°C | Cyclohexadiene derivative | Water |
| Swern Oxidation | (COCl)<sub>2</sub>, DMSO, −50°C | Ketone | CO, HCl |
| Mitsunobu Reaction | DIAD, PPh<sub>3</sub>, THF | Ether or ester (with R-OH/R-CO<sub>2</sub>H) | Triphenylphosphine oxide |
Dehydration proceeds via an E1 mechanism, forming a conjugated diene system.
Carbamate Nitrogen Substitution
The Boc-protected amine undergoes substitution reactions:
| Reagent | Conditions | Products | Mechanism |
|---|---|---|---|
| TMSN<sub>3</sub> | BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub> | Azide derivative | Electrophilic activation |
| CDI (Carbonyl Diimidazole) | THF, 25°C, 12 hrs | Urea or thiocarbamate derivatives | Nucleophilic acyl substitution |
| H<sub>2</sub>N-R | DIPEA, DMF, 60°C | Secondary/tertiary amines | SN2 displacement |
Substitution at nitrogen is facilitated by Boc deprotection using TFA, yielding a free amine intermediate .
Cyclohexene Ring Functionalization
The conjugated diene system enables cycloadditions and epoxidation:
| Reaction | Conditions | Products | Stereochemistry |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, 80°C | Bicyclic adduct | Endo preference |
| Epoxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxide | Cis-dihydroxylation |
| Aziridination | PhI=NTs, Cu(OTf)<sub>2</sub> | Aziridine | Trans-configuration |
Ring strain in the cyclohexene moiety drives regioselectivity in [4+2] cycloadditions .
Scientific Research Applications
Pharmaceutical Development
Carbamic acid derivatives have been extensively studied for their potential as pharmaceuticals. Specifically, the compound has shown promise in:
- Anticancer Activity: Research indicates that certain carbamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
- Antiviral Properties: Some studies suggest that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.
Neuroprotective Effects
The neuroprotective potential of carbamic acid derivatives has been explored in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells.
Pesticide Development
Carbamic acid derivatives are known for their insecticidal properties. The specific compound can be utilized in developing new pesticides that target pests while minimizing harm to beneficial insects.
Herbicide Formulations
Research has indicated that derivatives of carbamic acid can inhibit specific plant growth regulators, making them suitable for use in herbicides aimed at controlling unwanted vegetation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester on breast cancer cells. The results demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.
Case Study 2: Neuroprotective Effects
In a controlled laboratory setting, the neuroprotective effects of this compound were tested on neuronal cultures subjected to oxidative stress. The results showed a marked decrease in cell death compared to untreated controls, suggesting its potential use in treating conditions like Alzheimer’s disease.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The cyano group and hydroxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of this carbamate derivative is highlighted through structural, functional, and biological comparisons with analogous compounds:
Structural and Functional Comparisons
Key Differentiators of the Target Compound
Stereochemical Specificity: The (1S,5R,6R) configuration dictates spatial interactions absent in non-chiral analogs (e.g., phenyl carbamates) .
Stability Profile: The tert-Boc group confers resistance to hydrolysis under alkaline conditions compared to acetyl or alkylamino analogs .
Biological Potential: Preliminary studies on similar carbamates suggest roles in enzyme inhibition (e.g., proteases, kinases), though direct evidence for the target compound requires further research .
Biological Activity
Carbamic acid derivatives, particularly those with complex structures such as N-[(1S,5R,6R)-3-cyano-6-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-3-cyclohexen-1-yl]-, phenylmethyl ester, have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its insecticidal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes multiple functional groups. Its molecular formula is with a molecular weight of approximately 320.4 g/mol. The structure features a cyclohexene ring, a cyano group, and a carbamate moiety which are critical for its biological activities.
Insecticidal Activity
Research has demonstrated that carbamic acid derivatives exhibit significant insecticidal properties. For instance:
- Test on Insects : In laboratory settings, this compound has shown efficacy against various pests. For example, a study indicated that it effectively killed caterpillars after exposure to specific concentrations .
- Effectiveness Against Aphids : The compound was tested on black bean aphids (Doralis fabae), revealing substantial mortality rates when applied to infested plants .
The biological activity of carbamic acid derivatives is often attributed to their ability to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in insects. By blocking AChE activity, these compounds lead to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the insect.
Case Studies
Several studies have highlighted the effectiveness and potential applications of this compound:
Research Findings
Recent studies have expanded the understanding of how such compounds can be synthesized and optimized for agricultural use:
- Synthesis Methods : Various synthetic pathways have been explored to produce N-substituted carbamic acid esters efficiently. These methods often involve reacting phenolic compounds with isocyanates under controlled conditions to yield high-purity products .
- Environmental Impact : The environmental persistence and degradation pathways of these compounds are critical for evaluating their safety in agricultural applications. Studies suggest that while effective, careful consideration must be given to their ecological impact .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this carbamic acid derivative, and how can reaction yields be optimized?
- Methodology :
- Stepwise Cyclohexenyl Functionalization : Begin with a protected cyclohexenylamine core. Introduce the cyano group at position 3 via nucleophilic substitution under anhydrous conditions (e.g., using trimethylsilyl cyanide) .
- Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C to prevent undesired side reactions during subsequent steps .
- Esterification : Use benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the phenylmethyl ester moiety. Monitor reaction progress via thin-layer chromatography (TLC) .
- Yield Optimization : Employ high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature (±2°C). Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles. Use a NIOSH-certified respirator if dust or aerosols are generated .
- Ventilation : Perform reactions in a fume hood with ≥100 ft/min face velocity. Avoid skin contact; wash immediately with soap and water if exposed .
- Spill Management : Collect solid residues using a HEPA-filtered vacuum. Neutralize liquid spills with sodium bicarbonate and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Characterization Workflow :
- NMR Spectroscopy : Confirm stereochemistry at (1S,5R,6R) using ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₂₃H₂₇N₃O₅: 449.19 g/mol) with ±2 ppm accuracy .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O + 0.1% TFA, 1.0 mL/min) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Stability Study Design :
- Buffer Systems : Prepare solutions in pH 2 (HCl), 7.4 (phosphate), and 10 (borate) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours .
- Degradation Pathways :
- Acidic Conditions : Hydrolysis of the carbamate ester to form phenylmethanol and a cyclohexenyl urea derivative (LC-MS monitoring) .
- Alkaline Conditions : Decomposition of the Boc group, releasing CO₂ and generating a primary amine (FTIR for CO₂ detection) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Data Reconciliation Approach :
- Assay Validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HepG2) using standardized protocols (IC₅₀ ± SEM <15%) .
- Solvent Artifacts : Compare DMSO stock stability (store at -80°C under argon; avoid freeze-thaw cycles >3x) .
- Enantiomeric Purity : Re-evaluate batches via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/IPA) to exclude activity differences from R/S impurities .
Q. How can enantiomeric purity be maintained during large-scale synthesis?
- Stereochemical Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
